

6-Amino-2,3-difluorophenol chemical properties

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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598

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An In-depth Technical Guide to the Chemical Properties and Applications of **6-Amino-2,3-difluorophenol**

Abstract

6-Amino-2,3-difluorophenol is a highly functionalized aromatic compound of increasing importance in the fields of pharmaceutical sciences, agrochemicals, and materials science. The strategic placement of two fluorine atoms adjacent to a hydroxyl group, coupled with an amino substituent, imparts a unique combination of electronic, steric, and physicochemical properties. This guide provides an in-depth analysis of the core chemical properties of **6-Amino-2,3-difluorophenol**, explores its synthesis and characterization, discusses its critical role as a building block in drug discovery, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

Core Physicochemical and Structural Properties

6-Amino-2,3-difluorophenol (CAS No. 115551-33-2) is a substituted aniline derivative whose utility is derived from the interplay of its three functional groups on the benzene ring.^{[1][2]} The vicinal difluoro substitution, in particular, is a key feature that modulates the compound's reactivity and biological interactions.

The Influence of Fluorine Substitution

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.^{[3][4]}

In **6-Amino-2,3-difluorophenol**, the two fluorine atoms exert strong inductive electron-withdrawing effects, which significantly impact the acidity of the phenolic proton and the basicity of the amino group. This electronic modulation is critical for its utility as a synthetic intermediate, influencing the regioselectivity of subsequent reactions.^[1] Furthermore, the C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of molecules derived from this scaffold.^[4]

Summary of Physical Properties

The primary physical and chemical identifiers for **6-Amino-2,3-difluorophenol** are summarized in the table below for quick reference.

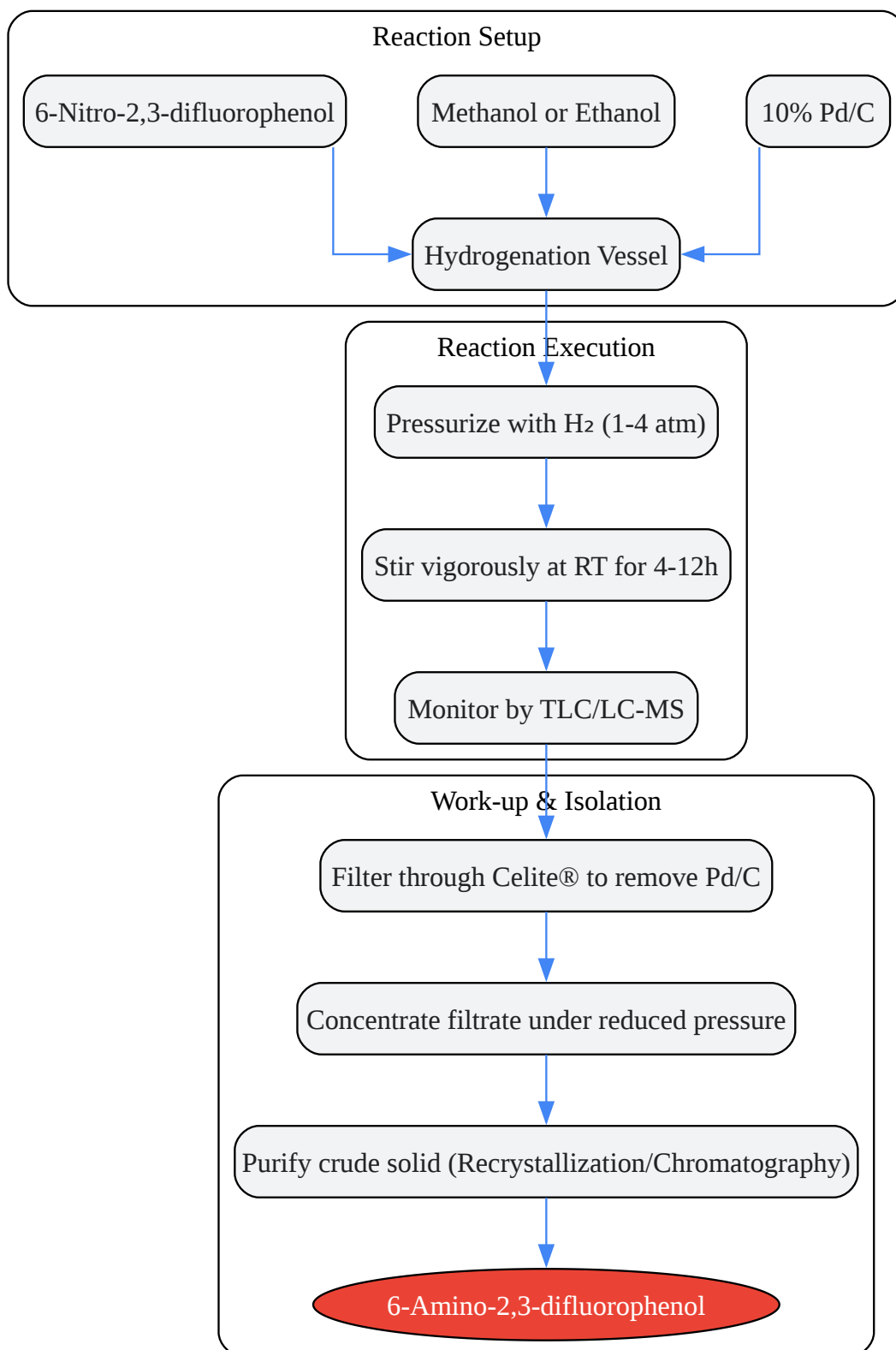
Property	Value	Source(s)
CAS Number	115551-33-2	^[1] ^[2] ^[5]
Molecular Formula	C ₆ H ₅ F ₂ NO	^[1] ^[2] ^[6]
Molecular Weight	145.11 g/mol	^[1] ^[2] ^[7]
Appearance	Greyish-green powder	^[1] ^[7]
Purity	≥ 95% (by NMR)	^[1] ^[7]
Synonyms	3,4-Difluoro-2-hydroxyaniline	^[1] ^[2]
Storage Conditions	Store at 0-8 °C	^[1] ^[7]

Synthesis and Spectroscopic Characterization

The synthesis of functionalized phenols often involves multi-step sequences. A plausible and efficient laboratory-scale synthesis for **6-Amino-2,3-difluorophenol** involves the catalytic reduction of the corresponding nitrophenol precursor.

Proposed Synthesis Workflow: Catalytic Hydrogenation

This protocol describes the reduction of 6-nitro-2,3-difluorophenol to **6-Amino-2,3-difluorophenol**. The choice of a palladium-on-carbon catalyst is based on its high efficiency and selectivity for nitro group reductions under hydrogen atmosphere, a common and scalable industrial method.^[8]



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Caption: Proposed workflow for the synthesis of **6-Amino-2,3-difluorophenol**.

Detailed Experimental Protocol

- **Vessel Preparation:** To a suitable hydrogenation vessel, add 6-nitro-2,3-difluorophenol (1.0 eq).
- **Catalyst and Solvent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on activated carbon (approx. 5-10 mol% Pd). Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
- **Hydrogenation:** Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1 to 4 atm).
- **Reaction:** Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **6-Amino-2,3-difluorophenol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Profile

Accurate characterization is essential to confirm the structure and purity of the final compound. While specific experimental spectra for this exact molecule are not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.

[\[9\]](#)[\[10\]](#)[\[11\]](#)

Technique	Predicted Key Features
^1H NMR	- Aromatic region (approx. 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F couplings. - Broad singlets for the -OH and -NH ₂ protons, which are exchangeable with D ₂ O.
^{13}C NMR	- Six distinct aromatic carbon signals. - Carbons bonded to fluorine will appear as doublets due to C-F coupling. The C-F coupling constants (^1JCF) are typically large (230-260 Hz).
^{19}F NMR	- Two distinct fluorine signals, appearing as doublets due to F-F coupling and further split by adjacent protons.
IR Spectroscopy	- Broad O-H stretching band (approx. 3200-3600 cm^{-1}). - N-H stretching vibrations (approx. 3300-3500 cm^{-1}). - C-F stretching vibrations (strong bands, approx. 1100-1300 cm^{-1}). - Aromatic C=C stretching bands (approx. 1450-1600 cm^{-1}).
Mass Spectrometry	- Expected molecular ion peak $[\text{M}]^+$ at $m/z = 145.11$.

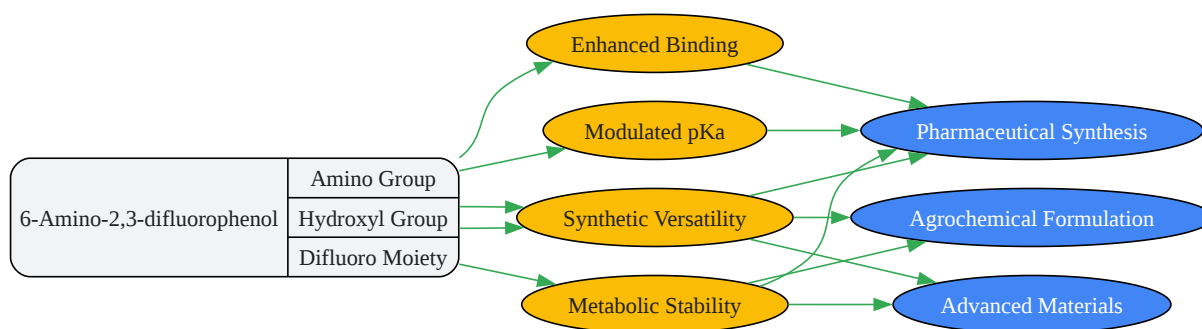
Applications in Drug Discovery and Development

6-Amino-2,3-difluorophenol serves as a key building block for synthesizing more complex, biologically active molecules.^[1] Its value lies in the strategic combination of its functional groups, which allows for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

The compound is particularly utilized in the development of agents targeting neurological disorders.^{[1][12]} The amino group provides a nucleophilic handle for amide bond formation, alkylation, or diazotization reactions, while the phenol group can be used for ether synthesis or as a directing group in electrophilic aromatic substitution. The fluorine atoms enhance the parent molecule's pharmacological profile by:

- Blocking Metabolic Hotspots: Replacing a C-H bond with a C-F bond can prevent enzymatic oxidation, thereby increasing the drug's half-life.[4]
- Modulating pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group and the amino group, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets.
- Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.



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Caption: Key molecular features and their impact on applications.

Broader Chemical Utility

Beyond pharmaceuticals, this compound is valuable in:

- Agrochemicals: Used in formulating next-generation herbicides and fungicides with improved efficacy.[1][7]

- **Material Science:** Serves as a monomer or precursor for high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[\[1\]](#)[\[12\]](#)
- **Analytical Chemistry:** Employed as a reagent for detecting and quantifying phenolic compounds in environmental samples.[\[12\]](#)

Safety, Handling, and Storage

Due to its chemical reactivity and potential biological effects, **6-Amino-2,3-difluorophenol** must be handled with appropriate precautions. The following information is synthesized from safety data sheets of the compound and its close structural analogs.[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Hazard Identification

Hazard Classification	Description	GHS Pictogram
Acute Toxicity, Oral (Category 4)	Harmful if swallowed. [5]	GHS07
Skin Irritation (Category 2)	Causes skin irritation. [5]	GHS07
Serious Eye Damage (Category 1)	Causes serious eye damage. [5]	GHS05
STOT SE (Category 3)	May cause respiratory irritation. [5]	GHS07

Recommended Safe Handling Protocol

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[\[13\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.[\[14\]](#)
 - **Skin Protection:** Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[\[13\]](#)

- Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.
- Handling Practices: Avoid formation of dust and aerosols.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[14] Do not eat, drink, or smoke in the work area. [5] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage temperature is between 0-8 °C.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Amino-2,3-difluorophenol is a strategically designed chemical building block with significant potential in research and development. Its unique electronic properties, conferred by the vicinal difluoro substitution, make it an attractive scaffold for creating novel pharmaceuticals and advanced materials. Understanding its synthesis, reactivity, and handling requirements is paramount for scientists aiming to unlock its full potential in creating next-generation chemical entities.

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